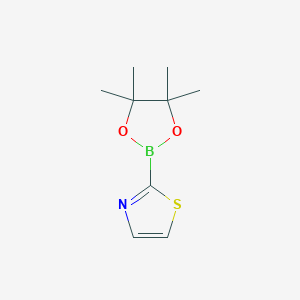

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-11-5-6-14-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBBSGRLQOBNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594935 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-88-0 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, a pivotal heterocyclic building block in modern organic synthesis. This document delves into its core chemical and physical properties, spectroscopic signature, and characteristic reactivity, with a strong focus on its application in palladium-catalyzed cross-coupling reactions. We will explore its synthesis, handling, and strategic importance in the fields of medicinal chemistry and materials science, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Versatile Building Block

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS No. 214360-88-0) is a stable, crystalline solid that has emerged as an indispensable reagent for introducing the 2-thiazolyl moiety into complex molecular architectures.[1] Its structure marries the aromatic, electron-rich thiazole ring—a well-established pharmacophore found in numerous bioactive compounds—with the robust and versatile pinacol boronate ester.[2][3] This combination makes it an ideal coupling partner in Suzuki-Miyaura reactions, enabling the efficient formation of carbon-carbon bonds under relatively mild conditions. The stability of the pinacol ester compared to the corresponding boronic acid offers significant advantages in terms of handling, storage, and reaction compatibility, making it a preferred choice in multi-step synthetic campaigns.

The thiazole nucleus is a cornerstone in medicinal chemistry, integral to drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] Consequently, reagents like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole are critical tools for drug discovery and development, allowing for the systematic exploration of chemical space around this privileged scaffold.

Core Chemical and Physical Properties

A precise understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 214360-88-0 | [1] |

| Molecular Formula | C₉H₁₄BNO₂S | [5][6] |

| Molecular Weight | 211.09 g/mol | [5][6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [6] |

| Storage | 2-8°C, store under inert gas | [7] |

| Transportation | May require cold-chain transportation | [1] |

Note: Data for the isomeric 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1086111-09-2) is more widely published, but the core properties are comparable. Always refer to the specific batch's Certificate of Analysis.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the compound, confirming its structure and purity. While a dedicated spectrum for the 2-yl isomer is not available in the provided search results, we can infer the expected signals based on analogous structures.[8][9]

-

¹H NMR: The spectrum will feature a sharp singlet around δ 1.3-1.4 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol ester. The two protons on the thiazole ring will appear as distinct doublets in the aromatic region (typically δ 7.5-8.5 ppm).

-

¹³C NMR: Key signals will include the quaternary carbons of the pinacol group (~84 ppm), the methyl carbons (~25 ppm), and the three distinct carbons of the thiazole ring, with the carbon bearing the boron atom (C2) being significantly deshielded.

-

¹¹B NMR: A broad singlet is expected in the range of δ 20-30 ppm, characteristic of a tetracoordinate boron atom in a pinacol boronate ester.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be readily observable, confirming the molecular weight of 211.09.

Reactivity and Key Synthetic Applications

The synthetic utility of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is dominated by its performance in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. The thiazole boronate ester serves as the organoboron component, reacting with a variety of organic halides or triflates (R-X) to form a new carbon-carbon bond.

Caption: General scheme of the Suzuki-Miyaura reaction.

The reaction proceeds via a well-established catalytic cycle, which is the cornerstone of its reliability. The choice of catalyst, base, and solvent is critical and must be optimized for the specific substrates being coupled.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with an aryl bromide.

Objective: To synthesize 2-(Aryl)-thiazole.

Materials:

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The causality here is critical: removing oxygen prevents the oxidative degradation of the Pd(0) catalyst, which is the active catalytic species.

-

Degassing: Add the degassed solvent mixture (dioxane/water) via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is a self-validating step to ensure the removal of dissolved oxygen, which is crucial for catalyst longevity and reaction efficiency.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(Aryl)-thiazole.

Synthesis of the Reagent

The title compound is typically prepared via a metal-halogen exchange followed by borylation. A common and effective method involves the lithiation of 2-bromothiazole.

Caption: A typical synthetic workflow for the title compound.

Protocol: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Objective: To prepare the title boronate ester from 2-bromothiazole.

Materials:

-

2-Bromothiazole (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Initial Setup: Dissolve 2-bromothiazole in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the exothermic lithiation and prevent side reactions. Add n-BuLi dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

-

Borylation: To the resulting solution of 2-lithiothiazole, add iPrO-Bpin dropwise, again maintaining the temperature at -78 °C. The causality is to quench the highly reactive organolithium species with the electrophilic boron reagent.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by crystallization or column chromatography to yield the pure boronate ester.

Safety, Handling, and Storage

Proper handling and storage are paramount for user safety and to maintain the integrity of the reagent.

-

Hazards: While not classified as acutely toxic, this compound and its analogues may cause skin, eye, and respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[10] The boronate ester is sensitive to moisture and strong oxidizing agents.[10][13] Hydrolysis can occur, converting the ester back to the less stable boronic acid.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[12] For long-term stability, storage under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.[7]

Conclusion

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a high-value, versatile chemical tool. Its stability, combined with the predictable and high-yielding nature of its participation in Suzuki-Miyaura cross-coupling, makes it an essential building block for constructing complex molecules. For researchers in medicinal chemistry and materials science, this reagent provides a reliable and efficient gateway to novel thiazole-containing structures, accelerating the discovery and development of new functional molecules and therapeutics.

References

- Smolecule. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide.

- Capot Chemical. (2015). MSDS of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

- (2024). Safety Data Sheet.

- (2021). SAFETY DATA SHEET.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET.

- BLDpharm. 214360-88-0|2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

- MySkinRecipes. 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

- PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole.

- CymitQuimica. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

- PubChem. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole.

- MySkinRecipes. Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate.

- MySkinRecipes. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole.

- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.

- Jetir.Org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.

- MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.

-

ChemicalBook. 5-(4,4,5,5-Tetramethyl-[4][10][14]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR spectrum. Available at:

- Ossila. 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde | 1033752-94-1.

Sources

- 1. 214360-88-0|2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Buy 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide [smolecule.com]

- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole [cymitquimica.com]

- 7. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole [myskinrecipes.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR [m.chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C10H16BNO2S | CID 45785829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Synthesis of 2-(Thiazol-2-yl)boronic Acid Pinacol Ester

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(thiazol-2-yl)boronic acid pinacol ester, a critical building block in modern medicinal chemistry and drug discovery. The primary focus is on the robust and widely adopted Miyaura borylation methodology. We delve into the mechanistic underpinnings of the reaction, offer a validated step-by-step experimental procedure, and provide expert insights into purification strategies, characterization, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated pathway to this valuable synthetic intermediate.

Introduction: The Strategic Importance of a Versatile Building Block

The thiazole nucleus is a privileged scaffold in pharmaceutical sciences, appearing in a multitude of approved drugs and clinical candidates due to its ability to engage in crucial hydrogen bonding interactions and serve as a stable, bioisosteric replacement for other aromatic systems.[1] When functionalized with a boronic acid pinacol ester at the 2-position, it becomes a powerful and versatile intermediate for carbon-carbon bond formation.

2-(Thiazol-2-yl)boronic acid pinacol ester is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction allows for the efficient construction of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules, particularly kinase inhibitors.[2][4] The pinacol ester form offers significant advantages over the free boronic acid, including enhanced stability, easier handling, and improved solubility in organic solvents, making it amenable to chromatographic purification and long-term storage.[5] This guide presents a detailed protocol for its synthesis via the Miyaura borylation of 2-bromothiazole.

Core Synthesis: The Miyaura Borylation Pathway

The most direct and reliable method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[3] This process involves the palladium-catalyzed cross-coupling of an organic halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The widely accepted catalytic cycle for the Miyaura borylation provides the causal framework for our experimental choices.[5][6]

The cycle begins with the active Pd(0) catalyst.

-

Oxidative Addition: The 2-bromothiazole oxidatively adds to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: A base, typically a weak one like potassium acetate (KOAc), is crucial. It is believed to activate the diboron reagent or facilitate the formation of a more reactive palladium-acetate complex.[5] This complex then undergoes transmetalation with bis(pinacolato)diboron, transferring a boryl group to the palladium center and displacing the halide.

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-B bond of the 2-(thiazol-2-yl)boronic acid pinacol ester and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Validated Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials & Reagents:

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Bromothiazole | ≥98% | Sigma-Aldrich | Store under inert gas. |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Combi-Blocks | Moisture sensitive. |

| PdCl₂(dppf)·CH₂Cl₂ adduct | Catalyst grade | Strem Chemicals | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). |

| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Acros Organics | Dry in an oven (120 °C) under vacuum for 4 hours before use. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle or freshly distilled. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical | For work-up and chromatography. |

| Hexanes | ACS Grade | Fisher Chemical | For chromatography. |

| Brine | Saturated aq. soln | - | For work-up. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying. |

| Neutral Alumina | Activity I, 50-200µm | - | For chromatography. |

| Oven-dried glassware, magnetic stirrer, heating mantle, inert gas (N₂ or Ar) setup. | - | - | Essential for anhydrous conditions. |

Quantitative Reaction Parameters:

| Component | Molar Equiv. | Amount (10 mmol scale) | Molecular Wt. | Mass/Volume |

| 2-Bromothiazole | 1.0 | 10.0 mmol | 164.02 g/mol | 1.64 g |

| Bis(pinacolato)diboron | 1.1 | 11.0 mmol | 253.94 g/mol | 2.79 g |

| PdCl₂(dppf)·CH₂Cl₂ | 0.03 (3 mol%) | 0.3 mmol | 816.64 g/mol | 245 mg |

| Potassium Acetate (KOAc) | 3.0 | 30.0 mmol | 98.14 g/mol | 2.94 g |

| Anhydrous 1,4-Dioxane | - | - | - | 50 mL |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiazole (1.64 g), bis(pinacolato)diboron (2.79 g), PdCl₂(dppf)·CH₂Cl₂ adduct (245 mg), and potassium acetate (2.94 g).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) species and hydrolysis of B₂pin₂.

-

Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Heating: Place the flask in a pre-heated heating mantle or oil bath and heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-8 hours. A sample can be taken, diluted with EtOAc, filtered through a small plug of silica, and analyzed.

-

Work-up:

-

Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).

-

Combine the filtrates and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a brown oil or solid.

-

Purification: A Critical Step for Product Integrity

Purification of boronic acid pinacol esters requires careful consideration to avoid product degradation. The Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups on standard silica gel, leading to poor recovery.[7] Furthermore, the acidic nature of silica can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid.[7][8]

Recommended Purification Strategy: Flash Column Chromatography on Neutral Alumina.

-

Stationary Phase: Neutral Alumina (Activity I). This avoids the acidity issues associated with silica gel.[9]

-

Eluent System: A gradient of Hexanes/Ethyl Acetate is typically effective. Start with 100% hexanes and gradually increase the polarity to 5-10% ethyl acetate. The product is moderately polar and should elute cleanly.

-

Alternative: If only silica gel is available, it can be "deactivated." Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexanes/EtOAc) and add triethylamine (1-2% by volume). This neutralizes the acidic silanol sites, minimizing product degradation.[7]

After chromatography, combine the pure fractions and remove the solvent under reduced pressure to afford 2-(thiazol-2-yl)boronic acid pinacol ester, typically as a white to off-white solid.

Product Characterization & Quality Control

Verifying the identity and purity of the final product is essential.

-

Appearance: White to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): The following are characteristic expected peaks.

-

δ ≈ 8.0-8.2 ppm (d, 1H, Thiazole-H)

-

δ ≈ 7.6-7.8 ppm (d, 1H, Thiazole-H)

-

δ ≈ 1.35 ppm (s, 12H, Pinacol -CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ≈ 170-175 ppm (Thiazole C-B) - Note: C-B signals can be broad or unobserved.

-

δ ≈ 145-150 ppm (Thiazole-CH)

-

δ ≈ 125-130 ppm (Thiazole-CH)

-

δ ≈ 84-85 ppm (Pinacol quarternary C)

-

δ ≈ 24-25 ppm (Pinacol -CH₃)

-

-

Mass Spectrometry (LC-MS or GC-MS): Calculate and verify the expected mass for the molecular ion [M+H]⁺.

Troubleshooting and Field-Proven Insights

Even robust protocols can encounter issues. Below is a guide to diagnosing and solving common problems.

Expert Insight: The quality of the potassium acetate is frequently underestimated. It is highly hygroscopic. Ensuring it is rigorously dried immediately before use can significantly improve reaction reproducibility and yield by preventing premature hydrolysis of the diboron reagent and maintaining an effective basicity for the transmetalation step.

References

-

Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications. ResearchGate. Available at: [Link]

-

Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. Available at: [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News. Available at: [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

-

α,β-Enone Borylation by Bis(Pinacolato)Diboron Catalyzed by Cu3(BTC)2 Using Cesium Carbonate as a Base. National Institutes of Health (NIH). Available at: [Link]

-

Borylation - Wikipedia. Wikipedia. Available at: [Link]

-

Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry. Available at: [Link]

-

Miyaura borylation - Wikipedia. Wikipedia. Available at: [Link]

-

Supporting Information for publications. The Royal Society of Chemistry. Available at: [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). Available at: [Link]

-

How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A-Z Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: A Keystone Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, a pivotal heterocyclic building block in contemporary organic and medicinal chemistry. We will dissect its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a detailed mechanistic overview, a comprehensive experimental protocol, and a comparative analysis of reaction conditions. Furthermore, this guide will illuminate its crucial role in the synthesis of high-value compounds for drug discovery and materials science, supported by specific examples and synthetic pathway diagrams. Safety, handling, and reagent synthesis are also covered to provide a holistic resource for researchers, scientists, and drug development professionals.

Introduction: The Thiazole Moiety and the Power of Boronic Esters

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding makes it a highly valuable component in molecular design. The introduction of a boronic acid pinacol ester at the 2-position of the thiazole ring creates 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, a remarkably stable, versatile, and efficient coupling partner for the construction of complex molecules.

The pinacol ester group offers significant advantages over free boronic acids; it enhances stability, simplifies purification, and often improves reaction yields and reproducibility.[1] These features make the title compound an indispensable tool for creating carbon-carbon bonds, particularly between a thiazole core and various aryl, heteroaryl, or vinyl groups.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction stands as the most widely practiced cross-coupling method due to its broad substrate scope, functional group tolerance, and the low toxicity of its boron-based reagents.[2] 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is an exemplary substrate for this transformation, enabling the synthesis of 2-arylthiazoles, a common motif in biologically active compounds.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: A low-valent Palladium(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic ester must be activated by a base (e.g., carbonate, phosphate, or fluoride) to form a more nucleophilic "ate" complex.[6] This complex then transfers its organic group (the thiazole ring) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Key Experimental Considerations

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several components. The choice of catalyst, base, and solvent can profoundly impact reaction efficiency and yield.[7]

| Component | Common Choices | Rationale & Causality |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | The ligand choice is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction conditions. For heteroaromatic substrates like thiazoles, specialized ligands can prevent catalyst poisoning by the sulfur atom. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | The base activates the boronic ester to form the boronate "ate" complex, which is essential for transmetalation.[6] The strength and solubility of the base can influence reaction rates. Cesium bases are often more effective but also more expensive. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active palladium species. Anhydrous conditions can also be used, particularly with fluoride bases. |

Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)thiazole

This protocol provides a representative procedure for a Suzuki-Miyaura coupling using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

Objective: To synthesize 2-(4-methoxyphenyl)thiazole from 1-bromo-4-methoxybenzene and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

Materials:

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 equiv)

-

1-Bromo-4-methoxybenzene (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 1-bromo-4-methoxybenzene (1.0 mmol), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Place the flask under a positive pressure of inert gas and heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)thiazole.

Applications in Medicinal Chemistry

The utility of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is prominently displayed in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The 2-arylthiazole core is a key pharmacophore in many c-Met kinase inhibitors, which are investigated for their potential in treating various cancers.[8]

Case Study: Synthesis of a c-Met Kinase Inhibitor Precursor

A common synthetic strategy involves the Suzuki-Miyaura coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with a functionalized aryl bromide. This reaction efficiently constructs the core scaffold of the target molecule, which can then be further elaborated.

This strategic C-C bond formation is often a high-yielding and robust step, making it ideal for both small-scale discovery and larger-scale production campaigns.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazards: May cause skin, eye, and respiratory irritation.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry place. Boronic esters are sensitive to moisture and can hydrolyze over time, so storage under an inert atmosphere is recommended for long-term stability.[9]

Conclusion

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a testament to the power of modern synthetic building blocks. Its stability, versatility, and high reactivity in the Suzuki-Miyaura cross-coupling reaction have cemented its role as a go-to reagent for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of this compound's application and the nuances of its reaction conditions is essential for the efficient construction of novel chemical entities with significant biological or material properties.

References

-

American Chemical Society. (n.d.). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. ACS Presentations. Retrieved from [Link]

-

Capot Chemical. (2015). MSDS of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. Retrieved from [Link]

-

Xi, S., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. Retrieved from [Link]

-

Cammidge, A. N., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(40), 14007-14010. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Zhang, Y., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(15), 3452-3455. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Retrieved from [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Aggarwal, V. K., et al. (2017). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. Thesis. University of Bristol. Retrieved from [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS Number: 214360-88-0), a pivotal building block in contemporary organic synthesis. With a focus on practical application and mechanistic understanding, this document delves into the synthesis of this versatile reagent, its inherent chemical properties, and its significant role in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging the full potential of this thiazole-based organoboron compound in drug discovery and materials science.

Introduction: The Strategic Importance of the Thiazole Moiety and its Boronic Ester Analogs

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The introduction of a boronic acid pinacol ester at the 2-position of the thiazole ring creates a highly valuable and versatile building block for the synthesis of novel compounds. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole serves as a stable, easy-to-handle precursor for the corresponding boronic acid, enabling its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will provide a detailed exploration of this compound, from its synthesis to its application, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is crucial for its effective use and storage.

| Property | Value | Reference(s) |

| CAS Number | 214360-88-0 | [2] |

| Molecular Formula | C₉H₁₄BNO₂S | [3] |

| Molecular Weight | 211.09 g/mol | [3] |

| Appearance | Typically a white to off-white solid | |

| Storage | Store in a cool, dry, well-ventilated area away from moisture and oxidizing agents. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. | [4] |

Pinacol boronic esters, including the title compound, are known to be susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acid.[5] While generally more stable than boronic acids, prolonged exposure to moisture should be avoided to ensure the integrity of the reagent. For analytical purposes such as HPLC, care must be taken to use appropriate conditions (e.g., aprotic solvents) to prevent on-column degradation.[5]

Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole via Miyaura Borylation

The most common and efficient method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[6] This palladium-catalyzed process involves the cross-coupling of a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Reaction Principle and Mechanism

The catalytic cycle of the Miyaura borylation is a well-established process:

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halothiazole.

-

Transmetalation: The boronate moiety is transferred from the diboron reagent to the palladium center. A base, such as potassium acetate (KOAc), is crucial in this step, facilitating the formation of a more reactive palladium-acetate complex.[7]

-

Reductive Elimination: The desired thiazole boronic ester is formed, and the Pd(0) catalyst is regenerated.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole from 2-bromothiazole, based on established Miyaura borylation methodologies.[8][9]

Materials:

-

2-Bromothiazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromothiazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (1.5 eq.).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a solid.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting 2-bromothiazole signal and the appearance of the characteristic pinacol methyl proton signal (a singlet at ~1.3 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a premier coupling partner in Suzuki-Miyaura reactions for the synthesis of 2-aryl and 2-heteroarylthiazoles.[10] These motifs are of significant interest in drug discovery.

General Reaction Scheme and Mechanistic Considerations

The Suzuki-Miyaura coupling follows a similar catalytic cycle to the Miyaura borylation, with the key difference being the nature of the coupling partners.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial aspect of the Suzuki-Miyaura reaction is the choice of catalyst, ligand, and base, which can significantly impact the reaction efficiency, especially with heteroaryl substrates. For the coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, palladium catalysts with electron-rich and bulky phosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.

Representative Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)thiazole

This protocol describes the coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with 4-bromoanisole.

Materials:

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃), aqueous solution (e.g., 2 M)

-

Toluene or a mixture of toluene and water

Procedure:

-

In a round-bottom flask, dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 eq.) and 4-bromoanisole (1.0 eq.) in toluene.

-

Add the aqueous solution of potassium carbonate (2.0-3.0 eq.).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.) to the reaction mixture.

-

Heat the mixture to reflux (80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-(4-methoxyphenyl)thiazole.

One-Pot Borylation/Suzuki Coupling

For increased efficiency, a one-pot, two-step borylation/Suzuki coupling procedure can be employed.[11][12] This approach avoids the isolation and purification of the intermediate boronic ester, saving time and resources.

Figure 3: Workflow for a one-pot borylation/Suzuki coupling reaction.

In a typical one-pot procedure, the Miyaura borylation is performed as described in section 3.2. Upon completion, the second aryl halide, an aqueous base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable Suzuki coupling catalyst (which can be the same or different from the borylation catalyst) are added directly to the reaction mixture. The reaction is then heated to effect the Suzuki-Miyaura coupling.

Conclusion

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a cornerstone reagent in modern organic synthesis, enabling the efficient construction of molecules containing the 2-substituted thiazole moiety. Its synthesis via the robust Miyaura borylation and its versatile application in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective and strategic use of this valuable building block in the pursuit of novel and functional molecules.

References

-

Berini, C., Martin, T., Lassalas, P., Marsais, F., Baudequin, C., & Hoarau, C. (2017). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Beilstein Journal of Organic Chemistry, 13, 1407. [Link]

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

-

O'Brien, A. G., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Tetrahedron Letters, 54(44), 5954-5957. [Link]

-

Cloutier, J. M., et al. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 9, 1493-1499. [Link]

-

MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(15), 4991. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 5(6), 4165-4168. [Link]

-

Wikipedia. Miyaura borylation. Retrieved from [Link]

-

Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8678–8688. [Link]

-

Università degli Studi di Milano. (2019). and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. AIR Unimi. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5555–5559. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2020). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

-

ChemHelpASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

ResearchGate. (2012). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]

-

PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. Retrieved from [Link]

-

ResearchGate. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

-

Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

NET. (2019). [(E)-2-(Ethoxycarbonyl)vinyl]boronic acid, pinacol ester. [Link]

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1951. [Link]

-

MDPI. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Molecules, 27(1), 123. [Link]

Sources

- 1. 214360-88-0|2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole|BLD Pharm [bldpharm.com]

- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

Introduction: The Pivotal Role of Thiazole-2-Boronic Acid Pinacol Ester in Modern Synthesis

An In-Depth Technical Guide to the Physical Properties of Thiazole-2-Boronic Acid Pinacol Ester

Thiazole-2-boronic acid pinacol ester, identified by CAS Number 214360-88-0, is a heterocyclic organoboron compound of significant interest to the scientific community.[1][2] Its structure integrates a thiazole ring—a privileged scaffold in medicinal chemistry—with a boronic acid pinacol ester, a versatile functional group for carbon-carbon bond formation. This unique combination makes it an invaluable building block in the synthesis of complex organic molecules.[3][4] Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this reagent provides a stable, efficient, and selective means to introduce the 2-thiazolyl moiety into target structures.[4][5]

The thiazole core is present in numerous pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.[6] The pinacol ester form enhances the stability and handling of the otherwise sensitive boronic acid, improving its shelf-life and solubility in organic solvents commonly used in synthesis.[7][8][9] An authoritative understanding of its physical properties is therefore not merely academic; it is a prerequisite for its effective and safe utilization in research and development, particularly within the pharmaceutical and material science sectors. This guide offers a detailed examination of these properties, providing researchers, scientists, and drug development professionals with the technical insights required for successful application.

Molecular Identity and Core Physicochemical Data

The foundational attributes of a chemical reagent dictate its behavior and application. Thiazole-2-boronic acid pinacol ester is structurally defined by a 1,3-thiazole ring connected at the C2 position to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) group.

Figure 1: Molecular structure of Thiazole-2-boronic acid pinacol ester.

The key quantitative descriptors for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 214360-88-0 | [1][2] |

| Molecular Formula | C₉H₁₄BNO₂S | [1][10] |

| Molecular Weight | 211.09 g/mol | [2] |

| Appearance | White to off-white solid | [7] |

| Boiling Point | 235 °C | [11] |

| Density | 1.12 g/cm³ | [11] |

| pKa (Predicted) | 2.39 ± 0.10 | [11] |

Thermal Properties and Stability

The thermal behavior of a reagent is critical for determining appropriate reaction conditions and storage protocols.

-

Melting Point : A specific melting point for thiazole-2-boronic acid pinacol ester is not consistently reported across commercial suppliers, which is common for specialty reagents. It is supplied as a solid at room temperature. For precise applications, experimental determination via a standard technique like capillary melting point is recommended.

-

Boiling Point : The compound has a reported boiling point of 235 °C, indicating relatively low volatility and good thermal stability at temperatures commonly used for organic reactions (e.g., up to 100-120 °C).[11]

-

Thermal Decomposition : Under normal storage and handling conditions, the product is stable.[1] However, in the event of a fire, hazardous decomposition products may be generated, including toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[12]

Solubility Profile: A Key to Reaction Homogeneity

The solubility of boronic esters is a significant advantage over their corresponding free boronic acids. The pinacol group imparts lipophilic character, enhancing solubility in a wide range of common organic solvents.

-

Organic Solvents : Thiazole-2-boronic acid pinacol ester is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, toluene, dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM) and chloroform. This facilitates its use in homogenous reaction mixtures, which is crucial for achieving high yields and reproducible results in cross-coupling reactions.

-

Water : Like most boronic pinacol esters, it has very low solubility in water.[13] This insolubility is beneficial during aqueous workups, as the compound will preferentially partition into the organic layer, simplifying product isolation. However, this also means it is susceptible to hydrolysis at the interface if aqueous basic or acidic conditions are prolonged.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule. While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its characteristic signals can be reliably predicted based on its structure and data from analogous compounds.[14][15][16]

-

¹H NMR Spectroscopy :

-

Thiazole Protons : Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the thiazole ring.

-

Pinacol Protons : A sharp, prominent singlet in the aliphatic region (typically δ 1.2-1.4 ppm) integrating to 12 protons, which is the hallmark of the pinacol ester group.

-

-

¹³C NMR Spectroscopy :

-

Thiazole Carbons : Signals in the aromatic region (typically δ 115-170 ppm). The carbon atom directly attached to the boron (C2) may show a broadened signal due to quadrupolar relaxation of the adjacent boron nucleus.

-

Pinacol Carbons : Two signals are expected for the pinacol group: one for the quaternary carbons attached to oxygen (typically δ 83-85 ppm) and one for the four equivalent methyl carbons (typically δ 24-26 ppm).

-

-

¹¹B NMR Spectroscopy :

-

A single, broad signal is expected in the range of δ 20-35 ppm, which is characteristic of a trigonal boronate ester.

-

Stability, Storage, and Safe Handling

The practical utility of thiazole-2-boronic acid pinacol ester is fundamentally linked to its stability and the protocols for its safe handling.

Hydrolytic Stability

A critical consideration for all boronic esters is their susceptibility to hydrolysis. The boron-oxygen bonds can be cleaved by water to yield the corresponding boronic acid and pinacol.[9][17]

Figure 2: Reversible hydrolysis of the pinacol ester to the boronic acid.

While pinacol esters are among the more stable boronic acid derivatives, this reaction can be catalyzed by both acid and base and can occur during aqueous workups or chromatographic purification on silica gel.[9][17] Therefore, it is crucial to use anhydrous solvents for reactions and to minimize exposure to water and protic solvents during purification.

Storage Recommendations

To ensure the integrity and reactivity of the compound over time, strict storage conditions must be followed:

-

Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Temperature : Keep in a cool, dry place, with recommended storage at 2-8°C.[11]

-

Container : The container should be kept tightly closed to prevent moisture ingress.[18][19]

-

Incompatibilities : Keep away from strong oxidizing agents, acids, and bases.[1][12]

Safe Handling and Personal Protective Equipment (PPE)

According to its Safety Data Sheet (SDS), thiazole-2-boronic acid pinacol ester presents several hazards.[1]

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Required PPE :

-

Hand Protection : Wear protective gloves (e.g., nitrile).

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Skin and Body Protection : Wear a lab coat or suitable protective clothing.

-

Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, respiratory protection may be necessary.[1]

-

Experimental Protocols: From Theory to Practice

To bridge the gap between documented properties and laboratory application, this section provides standardized, step-by-step methodologies for the characterization of thiazole-2-boronic acid pinacol ester.

Protocol 1: Determination of Melting Point

Objective: To determine the precise melting range of a solid sample, which serves as an important indicator of purity.

Methodology:

-

Sample Preparation : Place a small, dry amount of thiazole-2-boronic acid pinacol ester into a capillary tube, packing it to a height of 2-3 mm.

-

Instrument Setup : Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement :

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to quickly approach the expected melting range.

-

Once melting is observed, cool the apparatus and repeat with a fresh sample, this time heating at a much slower rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

-

-

Data Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound should have a sharp melting range of 1-2 °C.

Protocol 2: Acquisition of a ¹H NMR Spectrum

Objective: To obtain a high-resolution proton NMR spectrum for structural verification and purity assessment.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Thiazole-2-boronic acid pinacol ester | CAS#:214360-88-0 | Chemsrc [chemsrc.com]

- 3. THIAZOLE-2-BORONIC ACID PINACOL ESTER | 214360-88-0 [chemicalbook.com]

- 4. Buy 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester | 1402166-61-3 [smolecule.com]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. CAS 1086111-09-2: Thiazole-5-boronic acid pinacol ester [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. THIAZOLE-2-BORONIC ACID PINACOL ESTER, CasNo.214360-88-0 BOC Sciences United States [bocscichem.lookchem.com]

- 11. THIAZOLE-2-BORONIC ACID PINACOL ESTER | 214360-88-0 [amp.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. 1-BOC-PYRROLE-2-BORONIC ACID, PINACOL ESTER(1072944-98-9) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. keyorganics.net [keyorganics.net]

An In-Depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a versatile and highly valuable heterocyclic building block in modern organic synthesis. Its unique structure, combining the aromatic thiazole motif with a stable pinacol boronate ester, renders it an essential reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The thiazole ring is a privileged scaffold found in numerous biologically active compounds, including approved drugs, owing to its ability to engage in a variety of biological interactions.[1][2] The boronate ester functionality, on the other hand, makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the facile formation of carbon-carbon bonds.[3]

This technical guide provides a comprehensive overview of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, from its molecular structure and synthesis to its practical applications in the laboratory. It is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and actionable protocols.

Molecular Structure and Properties

The molecular structure of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole consists of a five-membered thiazole ring connected at the 2-position to a boronic acid pinacol ester. This arrangement provides a stable, yet reactive, molecule for synthetic transformations.

| Property | Value |

| Molecular Formula | C9H14BNO2S |

| Molecular Weight | 211.09 g/mol [4] |

| Appearance | Solid[5] |

| CAS Number | 214360-88-0[6] |

Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

The most common and efficient method for the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is the palladium-catalyzed cross-coupling reaction between a 2-halothiazole (typically 2-bromothiazole) and bis(pinacolato)diboron (B₂pin₂). This reaction, often referred to as a Miyaura borylation, is a reliable method for introducing the boronate ester group onto the thiazole ring.

Experimental Protocol: Palladium-Catalyzed Borylation of 2-Bromothiazole

This protocol outlines a general procedure for the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Materials:

-

2-Bromothiazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium acetate (KOAc) or other suitable base

-

Anhydrous 1,4-dioxane or other suitable solvent

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a small amount of anhydrous 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a solid.

Caption: Palladium-catalyzed synthesis of the target molecule.

Applications in Organic Synthesis

The primary application of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the straightforward synthesis of 2-aryl and 2-heteroarylthiazoles, which are common motifs in pharmaceuticals and functional materials.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME/water)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and the palladium catalyst (0.02-0.05 eq).

-

Solvent and Base Addition: Add the solvent system and the aqueous base (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction, perform an aqueous workup, and purify the crude product by crystallization or column chromatography.

The choice of catalyst, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

Case Study: Synthesis of Biologically Active Molecules

The 2-arylthiazole moiety is a key component in a wide range of pharmaceuticals. For example, derivatives of this class have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole provides a convergent and efficient route to these complex molecules, often late in the synthetic sequence, which is highly advantageous in drug discovery campaigns.[1][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Accurate characterization of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is crucial for its effective use. While experimental spectra should be obtained for each synthesized batch, typical NMR chemical shifts for related compounds provide a useful reference.

-

¹H NMR: The protons on the thiazole ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The methyl groups of the pinacol ester give a characteristic singlet at around δ 1.3 ppm.

-

¹³C NMR: The carbon atoms of the thiazole ring will have distinct signals in the downfield region. The carbons of the pinacol group will appear further upfield.

-

¹¹B NMR: The boron atom of the pinacol boronate ester typically shows a broad singlet in the range of δ 20-35 ppm.[9]

Mass spectrometry is also a vital tool for confirming the molecular weight and fragmentation pattern of the compound.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be taken when handling 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

-

Hazards: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[10] It is classified as acutely toxic if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10] Although generally stable, prolonged exposure to moisture can lead to hydrolysis of the boronate ester.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction facility.[10]

Conclusion

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is an indispensable tool in the arsenal of the modern synthetic chemist. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it a go-to reagent for the synthesis of a diverse array of 2-substituted thiazoles. This guide has provided a comprehensive overview of its structure, synthesis, and applications, with the aim of empowering researchers to effectively and safely utilize this valuable building block in their pursuit of novel molecules with important biological and material properties.

References

-

PubChem. (n.d.). 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole. Retrieved from [Link]

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

- Loubidi, M., Legeay, J.-C., Cousseau, J., & Papamicaël, C. (2006). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 8(6), 562-564.

- Al-Masoudi, N. A., & Al-Sultani, H. K. (2024).

- Boulahjar, R., Legeay, J.-C., Roger, J., Cousseau, J., & Papamicaël, C. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(16), 4983.

- Pattan, S. R., et al. (2009). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Gomes, P. S. M., et al. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. New Journal of Chemistry.

-

PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. Retrieved from [Link]

- Wehn, P. M., & Du, X. (2007). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 74, 737-746.

- Martinez, R., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3409.

-

ResearchGate. (n.d.). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. Retrieved from [Link]

- Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1934–1940.

-

ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]

- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(12), 3241-3265.

- Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6431.

- El-Seedi, H. R., & El-Ghorab, A. H. (2011). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Molecules, 16(5), 3740–3751.

Sources

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide [smolecule.com]

- 4. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole [cymitquimica.com]

- 6. 214360-88-0|2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole|BLD Pharm [bldpharm.com]

- 7. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]